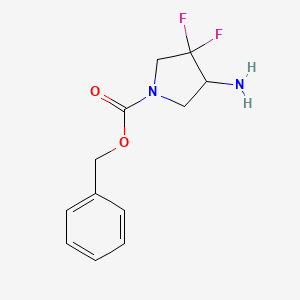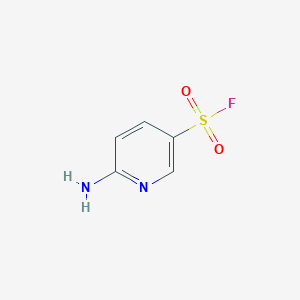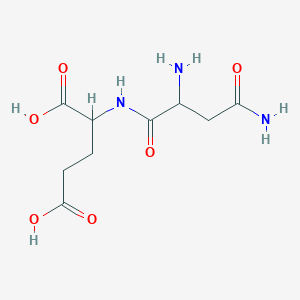
Heptylzinc bromide 0.5M solution IN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptylzinc bromide 0.5M solution in tetrahydrofuran is an organozinc reagent with the chemical formula CH₃(CH₂)₆ZnBr. It is commonly used in organic synthesis and catalysis processes due to its ability to facilitate the preparation of diverse organic compounds and pharmaceutical intermediates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptylzinc bromide is typically prepared by reacting zinc hydride with the corresponding alkyl bromide in an ethanol solution. The preparation process requires careful handling to prevent contact with moisture and air .
Industrial Production Methods
Industrial production of heptylzinc bromide involves similar synthetic routes but on a larger scale. The compound is often packaged under argon in resealable ChemSeal bottles to maintain its stability and prevent decomposition.
Análisis De Reacciones Químicas
Types of Reactions
Heptylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with heptylzinc bromide include halides, alkyl halides, and other organometallic compounds. Typical reaction conditions involve the use of inert atmospheres and anhydrous solvents to prevent decomposition .
Major Products Formed
The major products formed from reactions involving heptylzinc bromide are often complex organic molecules and intermediates used in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
Heptylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to synthesize complex organic molecules and intermediates.
Catalysis: It serves as a catalyst in various organic reactions.
Pharmaceuticals: It is used in the preparation of pharmaceutical intermediates.
Material Science: It is involved in the synthesis of materials with specific properties
Mecanismo De Acción
The mechanism of action of heptylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds and other transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Hexylzinc bromide
- Butylzinc bromide
- Phenylzinc bromide
- Cyclohexylzinc bromide
Uniqueness
Heptylzinc bromide is unique due to its specific alkyl chain length, which imparts distinct reactivity and selectivity in organic synthesis. Compared to similar compounds, it offers a balance between reactivity and stability, making it a versatile reagent in various chemical processes .
Propiedades
Fórmula molecular |
C7H15BrZn |
|---|---|
Peso molecular |
244.5 g/mol |
Nombre IUPAC |
zinc;heptane;bromide |
InChI |
InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
SBACIVWUWRSWLN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC[CH2-].[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


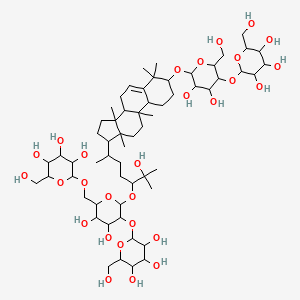
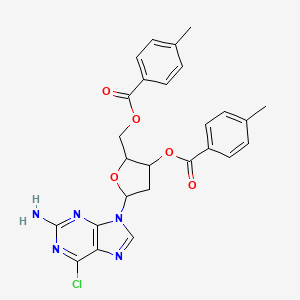
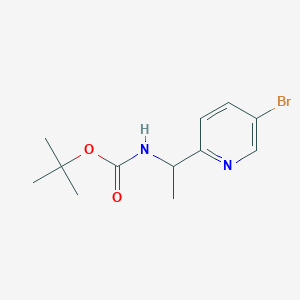

![6,11,14,15-Tetrahydroxy-1-methyl-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide](/img/structure/B12097470.png)

